Cas no 1207056-68-5 (4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile)

4-(3,5-Dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a high-purity synthetic compound featuring a benzothiazine core with a 3,5-dimethoxyphenyl substitution at the 4-position and a fluorine atom at the 8-position. The sulfone (dioxo) group enhances stability, while the nitrile functionality offers versatility for further derivatization. This structurally complex molecule is of interest in pharmaceutical and materials research due to its potential as a key intermediate in drug discovery, particularly for targeting neurological or inflammatory pathways. Its well-defined heterocyclic framework and electron-rich aromatic system make it suitable for applications requiring precise molecular interactions. The compound is typically supplied with rigorous analytical characterization to ensure reproducibility in research settings.
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile structure
1207056-68-5 structure
商品名:4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
CAS番号:1207056-68-5
MF:C17H13FN2O4S
メガワット:360.359526395798
CID:5392304

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1$l^{6},4-benzothiazine-2-carbonitrile
    • 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
    • インチ: 1S/C17H13FN2O4S/c1-23-12-6-11(7-13(8-12)24-2)20-10-14(9-19)25(21,22)17-15(18)4-3-5-16(17)20/h3-8,10H,1-2H3
    • InChIKey: QERXSVXNYQSVOL-UHFFFAOYSA-N
    • ほほえんだ: S1(C(C#N)=C([H])N(C2C([H])=C(C([H])=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])C2C([H])=C([H])C([H])=C(C1=2)F)(=O)=O

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-3940-5μmol
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-3940-4mg
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
4mg
$66.0 2023-09-10
Life Chemicals
F3398-3940-1mg
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
1mg
$54.0 2023-09-10
Life Chemicals
F3398-3940-2mg
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
2mg
$59.0 2023-09-10
Life Chemicals
F3398-3940-2μmol
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-3940-5mg
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
5mg
$69.0 2023-09-10
Life Chemicals
F3398-3940-3mg
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
1207056-68-5
3mg
$63.0 2023-09-10

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile 関連文献

4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrileに関する追加情報

Introduction to 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile (CAS No. 1207056-68-5) and Its Significance in Modern Chemical Biology

The compound 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile, identified by its CAS number 1207056-68-5, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound features a complex structural framework that combines elements of benzothiazine and fluoro-substituted aromatic rings, making it a subject of intense interest for researchers exploring novel pharmacological applications. The presence of both dimethoxyphenyl and fluoro groups introduces unique electronic and steric properties, which are critical in modulating its biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of benzothiazine derivatives in drug discovery. These scaffolds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the 4-(3,5-dimethoxyphenyl)-8-fluoro moiety in this compound suggests a deliberate design aimed at enhancing binding affinity to biological targets. The 1,1-dioxo group further contributes to its molecular rigidity, which can be advantageous in achieving high selectivity in drug interactions.

In the context of contemporary research, this compound has garnered attention for its potential as a lead molecule in the development of targeted therapies. The fluoro substitution is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to improve metabolic stability and bioavailability. Studies have demonstrated that fluoro-substituted compounds often exhibit enhanced pharmacokinetic profiles, making them more suitable for clinical applications. The combination of these features in 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile positions it as a promising candidate for further investigation.

The benzothiazine core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological receptors. The structural motif provides a balance between flexibility and rigidity, allowing for optimal binding interactions. Researchers have leveraged this scaffold to develop molecules with therapeutic potential across multiple disease areas. The introduction of the carbonitrile group at the 2-position adds another layer of functionality, which can influence both the electronic properties and solubility of the compound. This modification may enhance its ability to cross cell membranes or interact with specific enzymes.

Current research trends indicate that small-molecule inhibitors targeting post-translational modifications are becoming increasingly important in drug development. Benzothiazine derivatives have shown promise in modulating enzymes involved in protein phosphorylation and ubiquitination. The unique structural features of 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile make it a compelling candidate for exploring such mechanisms. Preliminary computational studies suggest that this compound may interact with key residues in target proteins, potentially leading to the development of novel therapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated fluorination, have been employed to construct the desired framework efficiently. The presence of both oxygen and nitrogen heteroatoms necessitates precise control over reaction conditions to avoid unwanted side products. These synthetic challenges underscore the complexity and sophistication involved in developing such advanced chemical entities.

Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. Initial assays have revealed promising results regarding its interaction with specific enzymes and receptors relevant to human health. For instance, studies have explored its potential as an inhibitor of kinases implicated in cancer progression. The dimethoxyphenyl group appears to play a crucial role in modulating binding affinity by providing hydrophobic interactions with target sites. Further investigations are warranted to fully elucidate its mechanism of action and therapeutic potential.

The role of computational chemistry in analyzing molecular interactions cannot be overstated. Molecular docking simulations have been utilized to predict how this compound might bind to biological targets at an atomic level. These simulations provide valuable insights into binding affinities and orientation preferences, guiding experimental design and optimization efforts. The integration of experimental data with computational predictions offers a powerful approach to accelerate drug discovery processes.

Future directions for research on 4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile include exploring derivative structures to enhance its pharmacological profile further. By modifying other functional groups or introducing additional substituents strategically placed within the molecule, researchers aim to improve potency while minimizing off-target effects. Such modifications are critical for advancing compounds toward clinical trials and eventual therapeutic use.

The broader significance of this work lies in its contribution to the chemical biology field by providing novel molecular tools for studying biological processes at a molecular level. As our understanding of disease mechanisms evolves, so too does our need for innovative chemical entities capable of modulating these processes effectively.* This compound exemplifies how structural complexity can be leveraged*to develop molecules with tailored biological activities.* Its exploration underscores*the ongoing importance*of interdisciplinary approaches*in advancing both fundamental science*and applied therapeutics.*

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